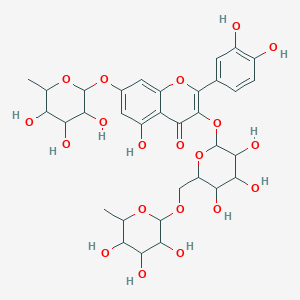

Clovin

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(37)23(41)26(44)31(48-9)47-8-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-15(36)6-12(50-32-27(45)24(42)20(38)10(2)49-32)7-16(18)51-29(30)11-3-4-13(34)14(35)5-11/h3-7,9-10,17,19-21,23-28,31-39,41-46H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCXCFJUDBNEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81970-00-5 | |

| Record name | Clovin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Clovin (CAS 81970-00-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovin (CAS 81970-00-5) is a complex flavonoid glycoside, a class of natural compounds renowned for their diverse biological activities.[1][2][3] As a member of the flavonoid family, this compound is anticipated to possess significant antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for its study, and insights into its potential mechanisms of action based on the broader understanding of flavonoid pharmacology.

Chemical and Physical Properties

This compound is characterized by a core flavonoid structure glycosidically linked to multiple sugar moieties.[1] This glycosylation enhances its solubility and influences its pharmacokinetic profile.[1] The presence of multiple hydroxyl groups on its benzopyran structure is a key determinant of its potential antioxidant activity.[1][4]

| Property | Value | Source(s) |

| CAS Number | 81970-00-5 | [2][5][6] |

| Molecular Formula | C₃₃H₄₀O₂₀ | [6][7] |

| Molecular Weight | 756.66 g/mol | [6][7] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [3] |

| Synonyms | 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | [1] |

| Class | Flavonoid Glycoside | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [5] |

| Natural Sources | Viola yedoensis, Coutoubea spicata, Melilotus albus | [5][8] |

Potential Biological Activities and Mechanisms of Action

While specific experimental data on this compound is limited, its classification as a flavonoid glycoside allows for well-founded postulations regarding its biological activities. Flavonoids are known to modulate various cellular signaling pathways, which are critical in the pathogenesis of numerous diseases.[1][2][5]

Anti-Inflammatory Activity

Flavonoids are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[2][9] They can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10] It is plausible that this compound exerts similar effects.

Antioxidant Activity

The antioxidant capacity of flavonoids is a well-documented phenomenon.[4][11] They can act as potent free radical scavengers and metal chelators, thereby mitigating oxidative stress, a key factor in cellular damage and aging.[4][9] The numerous hydroxyl groups in this compound's structure suggest a strong potential for antioxidant activity.[1][4]

Antimicrobial Activity

Many flavonoids exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[11] Their mechanisms of action can include the disruption of microbial membranes and the inhibition of essential microbial enzymes.

Postulated Signaling Pathways

Based on extensive research into flavonoids, this compound may modulate key cellular signaling cascades. The diagrams below illustrate these potential pathways.

Caption: Postulated modulation of the PI3K/Akt signaling pathway by this compound.

Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.

Experimental Protocols

The following are detailed protocols for the extraction, purification, and biological evaluation of this compound, adapted from established methodologies for flavonoid glycosides.

Extraction and Purification Workflow

Caption: General workflow for the extraction and purification of this compound.

Extraction of this compound from Plant Material

Objective: To extract crude flavonoid glycosides, including this compound, from a plant source.

Materials:

-

Dried and powdered plant material (e.g., Viola yedoensis)

-

70% (v/v) aqueous methanol

-

Large beaker

-

Stirring apparatus

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Macerate 100 g of the powdered plant material in 1 L of 70% aqueous methanol at room temperature with continuous stirring for 24 hours.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification by Column Chromatography

Objective: To separate this compound from other compounds in the crude extract.

Materials:

-

Crude extract

-

Diaion HP-20 resin

-

Sephadex LH-20 resin

-

Glass columns

-

Elution solvents (e.g., gradients of methanol in water)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Dissolve the crude extract in a minimal amount of water and apply it to a Diaion HP-20 column equilibrated with water.

-

Wash the column with water to remove highly polar compounds.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and monitor by TLC to identify fractions containing flavonoid glycosides.

-

Pool the flavonoid-rich fractions, concentrate, and apply to a Sephadex LH-20 column, eluting with methanol to further separate the compounds.

-

Collect and monitor fractions by TLC. Fractions containing a compound with an Rf value corresponding to a this compound standard (if available) are pooled.

High-Performance Liquid Chromatography (HPLC) Analysis and Purification

Objective: To quantify and obtain highly pure this compound.

Materials:

-

Partially purified this compound fractions

-

HPLC system with a preparative or analytical C18 column

-

Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)

-

UV detector

Procedure (Analytical):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution, for instance: 0-5 min, 10% A; 5-25 min, 10-40% A; 25-30 min, 40-10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm and 350 nm.

-

Inject the sample and compare the retention time with a pure standard of this compound if available.

Procedure (Preparative):

-

Scale up the analytical method to a preparative C18 column.

-

Inject the concentrated, partially purified fractions.

-

Collect the peak corresponding to this compound.

-

Remove the solvent under reduced pressure to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the isolated this compound.

Materials:

-

Pure this compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)

-

NMR spectrometer

Procedure:

-

Dissolve a few milligrams of the pure this compound in the appropriate deuterated solvent.

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

-

Analyze the spectral data to assign all proton and carbon signals and confirm the structure of this compound, including the glycosidic linkages.

In Vitro Antioxidant Activity Assays

a) DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

-

This compound stock solution (in DMSO or methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and ascorbic acid in methanol.

-

Add 100 µL of each dilution to a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

b) ABTS Radical Scavenging Assay

Objective: To further assess the antioxidant capacity of this compound.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate buffered saline (PBS), pH 7.4

-

Trolox (positive control)

Procedure:

-

Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of this compound or Trolox to 190 µL of the diluted ABTS•⁺ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

In Vitro Anti-Inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

LPS from E. coli

-

Griess Reagent

-

Nitrite (B80452) standard solution

-

MTT assay kit for cell viability

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various non-toxic concentrations of this compound (determined by a prior MTT assay) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

A decrease in nitrite concentration in the presence of this compound indicates an inhibitory effect on NO production.

Conclusion

This compound (CAS 81970-00-5) is a flavonoid glycoside with significant potential for therapeutic applications, predicated on the well-established biological activities of its chemical class. While direct experimental evidence for this compound's efficacy is still emerging, this guide provides a robust framework for its investigation. The detailed protocols for extraction, purification, and bioactivity assessment offer a starting point for researchers to explore the pharmacological properties of this promising natural product. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to validate its potential as a lead compound in drug development.

References

- 1. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. CAS 81970-00-5: 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-g… [cymitquimica.com]

- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | C33H40O20 | CID 5488716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo effects of clove on pro-inflammatory cytokines production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources of the Flavonoid Clovin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The flavonoid Clovin is a sparsely documented compound in scientific literature. While several natural sources have been identified, comprehensive quantitative data and detailed, reproducible experimental protocols for its extraction and analysis are limited. This guide summarizes the currently available information and provides general methodologies that can be adapted for the study of this compound. Further research is required to fully characterize its natural distribution and develop standardized analytical procedures.

Introduction to this compound

This compound (CAS No. 81970-00-5) is a flavonoid belonging to the flavonol glycoside subclass. Its chemical formula is C₃₃H₄₀O₂₀, and its structure is characterized by a quercetin (B1663063) aglycone with a complex glycosidic substitution. Specifically, its IUPAC name is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one. As a flavonoid, this compound is presumed to possess antioxidant and other biological activities of interest to the pharmaceutical and nutraceutical industries.

Identified Natural Sources of this compound

To date, a limited number of plant species have been reported to contain this compound. These are summarized in Table 1. It is important to note that for most of these sources, the presence of this compound has been reported in qualitative phytochemical screenings, with a notable lack of quantitative analysis.

| Plant Species | Family | Common Name | Reported Plant Part(s) |

| Manihot esculenta Crantz | Euphorbiaceae | Cassava, Yuca | Leaves[1][2][3][4] |

| Coutoubea spicata Aubl. | Gentianaceae | Aerial parts[5] | |

| Melilotus alba Medik. | Fabaceae | White Sweet Clover | Whole plant[6] |

| Viola yedoensis Makino | Violaceae | Whole plant[5] | |

| Aconitum anthora L. | Ranunculaceae | Yellow Monkshood | Whole plant |

Table 1: Reported Natural Sources of the Flavonoid this compound

Quantitative Data on this compound Content

Quantitative data for this compound is exceptionally scarce. The only available data comes from a study on the flavonoid composition of cassava leaves (Manihot esculenta).

| Plant Source | Plant Part | Extraction Method | Analytical Method | Total Flavonoid Content of Extract (mg/100g) | Rutin Content of Extract (mg/100g) | Relative Amount of this compound in Total Flavonoids (%) |

| Manihot esculenta Crantz | Leaves | 50% ethanol (B145695) at 50°C for 4h | HPLC/FTICR-MS | 877.7 | 622 | 0.96[1][2][3][4] |

Table 2: Quantitative Data for this compound in Manihot esculenta Leaf Extract

Note: The absolute concentration of this compound in the extract can be estimated from the provided data, but it is important to recognize that this value is specific to the extraction method used in this particular study.

For Coutoubea spicata, Melilotus alba, Viola yedoensis, and Aconitum anthora, no specific quantitative data for this compound has been found in the reviewed literature.

Experimental Protocols

4.1. General Protocol for Extraction and Quantification of Flavonol Glycosides

This protocol provides a general framework. Optimization of each step is crucial for achieving satisfactory results with a specific plant matrix.

4.1.1. Extraction

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, aerial parts) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Solvent Extraction:

-

Accurately weigh approximately 10 g of the powdered plant material.

-

Perform exhaustive extraction using a Soxhlet apparatus with a suitable solvent. A common starting point for flavonoid glycosides is 80% methanol (B129727) or ethanol.

-

Alternatively, use maceration or ultrasonication-assisted extraction. For maceration, soak the plant material in the solvent (1:10 w/v) for 24-48 hours with occasional shaking. For ultrasonication, sonicate the mixture for 30-60 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

4.1.2. Isolation and Purification (for obtaining pure this compound)

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

Subject the enriched fraction to column chromatography on silica (B1680970) gel or a polymeric adsorbent resin (e.g., Diaion HP-20).

-

Elute the column with a gradient of solvents, for example, from chloroform to methanol for silica gel, or from water to methanol for a polymeric resin.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualizing under UV light (254 nm and 365 nm) after spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water (often with a small amount of acid, e.g., 0.1% formic acid).

-

4.1.3. Quantification by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. A common mobile phase consists of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of this compound from other components.

-

Standard Preparation: A certified reference standard of this compound is required for accurate quantification. Prepare a stock solution of the standard in methanol and dilute to create a series of calibration standards.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Inject the standards and samples. Monitor the elution at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy of the pure compound).

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to calculate the concentration of this compound in the sample.

Biosynthesis of this compound

A specific biosynthetic pathway for this compound has not been elucidated in the literature. However, as a flavonol glycoside, its biosynthesis is expected to follow the general phenylpropanoid and flavonoid biosynthetic pathways, followed by glycosylation steps.

5.1. General Flavonol Glycoside Biosynthetic Pathway

The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavonol aglycone, which is then modified by glycosyltransferases to form the final glycoside.

Caption: General biosynthetic pathway of flavonol glycosides, including the hypothetical final steps for this compound synthesis.

The formation of this compound from the quercetin aglycone would involve a series of glycosylation steps catalyzed by specific UDP-glycosyltransferases (UGTs). The exact sequence of these reactions and the specific UGTs involved in attaching the rhamnose and galactose moieties in the correct linkages to form the unique glycosidic structure of this compound are currently unknown and represent a key area for future research.

Experimental Workflow for Identification and Quantification of this compound

The following diagram illustrates a logical workflow for the investigation of this compound in a plant sample.

Caption: A typical experimental workflow for the phytochemical analysis of this compound from a plant source.

Conclusion and Future Perspectives

This compound is a flavonoid with a limited but identified presence in the plant kingdom. The lack of comprehensive quantitative data and detailed, standardized experimental protocols for its analysis presents a significant challenge for its further study and potential development. Future research should focus on:

-

Quantitative Screening: A systematic, quantitative screening of the known and other potential plant sources to identify high-yielding sources of this compound.

-

Method Development and Validation: The development and validation of robust and reproducible analytical methods (e.g., HPLC, UPLC-MS/MS) for the accurate quantification of this compound in various plant matrices.

-

Protocol Optimization: Detailed optimization of extraction and isolation protocols to maximize the yield and purity of this compound.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific glycosyltransferases involved in the biosynthesis of this compound to enable potential biotechnological production approaches.

-

Biological Activity Studies: In-depth investigation of the pharmacological and biological activities of pure this compound to assess its potential for drug development and other applications.

Addressing these research gaps will be crucial for unlocking the full potential of this compound as a valuable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and free radical scavenging activity of flavonol glycosides from different Aconitum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoid characterization and in vitro antioxidant activity of Aconitum anthora L. (Ranunculaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Convolvine in Plants

Note to the Reader: The request specified the biosynthesis of "Clovin." Comprehensive searches did not yield information on a plant-derived compound with this name. However, the search results provided substantial information on "Convolvine," a tropane (B1204802) alkaloid found in plants of the genus Convolvulus. It is highly probable that "this compound" was a typographical error for "Convolvine." This technical guide therefore details the biosynthetic pathway of Convolvine.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Convolvine is a tropane alkaloid found in various species of the Convolvulus genus, plants used for centuries in traditional medicine.[1][2] Like other tropane alkaloids, such as hyoscyamine (B1674123) and scopolamine, Convolvine possesses pharmacological properties of interest to the pharmaceutical industry.[1] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in native plants or developing heterologous production systems. This guide provides a comprehensive overview of the known and putative biosynthetic pathway of Convolvine, details key enzymes and intermediates, summarizes available quantitative data, and provides detailed experimental protocols for pathway elucidation. The biosynthesis of Convolvine is a complex process involving the convergence of two distinct pathways: the well-characterized formation of its tropine (B42219) backbone from L-ornithine and a putative pathway for the synthesis of its veratric acid moiety, likely originating from the phenylpropanoid pathway.

The Core Biosynthetic Pathway

The formation of Convolvine is not a linear pathway but rather the result of a final esterification step between two separately synthesized precursors: the tropane alcohol, tropine, and veratric acid.[3]

-

Tropine Backbone Biosynthesis: This pathway begins with the amino acid L-ornithine and proceeds through several enzymatic steps to form the characteristic bicyclic tropane ring structure (8-methyl-8-azabicyclo[3.2.1]octane).[4][5] This process primarily occurs in the roots of the plant.[4]

-

Veratric Acid Moiety Biosynthesis (Putative): The synthesis of veratric acid (3,4-dimethoxybenzoic acid) is proposed to proceed via the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[6]

-

Esterification: The final step involves the condensation of tropine and an activated form of veratric acid, catalyzed by a yet-to-be-identified acyltransferase, to form Convolvine.

Detailed Biosynthetic Pathways

Part 1: Biosynthesis of the Tropine Backbone

The synthesis of tropine is a well-studied branch of the tropane alkaloid pathway.

-

Formation of Putrescine: The pathway is initiated by the decarboxylation of the amino acid L-ornithine to yield putrescine, a reaction catalyzed by ornithine decarboxylase (ODC) .[5][7] In some plants, putrescine can also be synthesized from L-arginine via the arginine decarboxylase (ADC) pathway.[7][8] However, feeding assays with enzyme inhibitors suggest that in tropane alkaloid-producing plants, the ODC pathway is the major contributor.[9]

-

N-methylation of Putrescine: Putrescine is then methylated by putrescine N-methyltransferase (PMT) , which uses S-adenosyl-L-methionine (SAM) as the methyl donor to produce N-methylputrescine. This is a key committed step directing the flow of metabolites towards tropane alkaloid biosynthesis.[4]

-

Oxidative Deamination and Cyclization: N-methylputrescine undergoes oxidative deamination by a copper-containing enzyme, N-methylputrescine oxidase (MPO) , to form 4-methylaminobutanal.[4][5] This intermediate is unstable and spontaneously cyclizes via an intramolecular Schiff base formation to yield the N-methyl-Δ¹-pyrrolinium cation.[4]

-

Formation of Tropinone (B130398): The conversion of the N-methyl-Δ¹-pyrrolinium cation to tropinone, the first intermediate with the core tropane ring, is a complex process. It involves the condensation with two malonyl-CoA-derived acetate (B1210297) units.[10] This reaction is catalyzed by an atypical pyrrolidine ketide synthase (PYKS) and a cytochrome P450, tropinone synthase (CYP82M3) .[5][10]

-

Reduction to Tropine: Tropinone stands at a crucial branch point. It can be reduced by two stereospecific reductases. Tropinone reductase I (TR-I) catalyzes the stereospecific reduction of the C3-keto group of tropinone to the 3α-hydroxyl group of tropine, which is the precursor for Convolvine.[4][5] (Tropinone reductase II, TR-II, produces the 3β-epimer, pseudotropine, which leads to other alkaloids).[5]

Part 2: Putative Biosynthesis of Veratric Acid

The biosynthesis of veratric acid (3,4-dimethoxybenzoic acid) in Convolvulus is not fully elucidated but is proposed to occur via the phenylpropanoid pathway, a common route for synthesizing benzoic acids in plants.

-

Formation of Cinnamic Acid: The pathway starts with L-phenylalanine, which is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation Steps: Cinnamic acid is sequentially hydroxylated to form p-coumaric acid and then caffeic acid, catalyzed by hydroxylases such as cinnamate 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) .

-

Methylation Steps: The hydroxyl groups of caffeic acid are methylated. Caffeate O-methyltransferase (COMT) methylates the 3-hydroxyl group to produce ferulic acid. A subsequent methylation at the 4-position, potentially by another O-methyltransferase, would yield 3,4-dimethoxycinnamic acid.

-

Chain Shortening: The three-carbon side chain of the cinnamic acid derivative is shortened by one carbon to form the benzoic acid structure. This can occur through either a β-oxidative or a non-β-oxidative pathway, ultimately yielding veratric acid.

Part 3: Final Esterification to Convolvine

The final step is the esterification of the tropine alcohol with veratric acid. In plant secondary metabolism, acid moieties are typically activated as Coenzyme A (CoA) thioesters before being transferred to an alcohol. Therefore, it is hypothesized that veratric acid is first converted to veratroyl-CoA, which then serves as the acyl donor in a reaction catalyzed by an uncharacterized acyltransferase to form Convolvine.

Quantitative Data

Quantitative data on the specific enzymes in the Convolvine pathway are limited. However, studies on orthologous enzymes from other tropane alkaloid-producing plants provide valuable insights.

| Enzyme | Plant Source | Substrate | K_m | V_max | k_cat | Optimal pH | Optimal Temp. | Citation |

| Ornithine Decarboxylase (ODC) | Atropa belladonna | L-Ornithine | 0.12 ± 0.02 mM | 1.13 ± 0.05 µmol/min/mg | 1.02 s⁻¹ | 8.0 | 30°C | [9] |

| Ornithine Decarboxylase (ODC) | Various Species | L-Ornithine | N/A | 1.1–3.6 nmol/h/g FW | N/A | N/A | N/A | [11][12] |

| Arginine Decarboxylase (ADC) | Various Species | L-Arginine | N/A | 1–1600 nmol/h/g FW | N/A | N/A | N/A | [11][12] |

| ODCs (AlODC, DsODC, AbODC, HnODC) | Solanaceae | L-Lysine | N/A | <1% of ODC activity | N/A | 7.5 | N/A | [7] |

*Activity measured in crude or semi-crude extracts, expressed per gram fresh weight (FW).

Experimental Protocols

Elucidating the Convolvine biosynthetic pathway requires a combination of biochemical, analytical, and molecular biology techniques.

Protocol 1: Ornithine Decarboxylase (ODC) Activity Assay

This protocol measures ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.[8][13]

Methodology:

-

Protein Extraction:

-

Homogenize 100-200 mg of fresh plant root tissue in 1 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM pyridoxal-5'-phosphate (PLP), 1 mM EDTA).

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (crude enzyme extract) and determine the protein concentration using a Bradford assay.

-

-

Enzyme Reaction:

-

Prepare reaction vials (e.g., 20 mL scintillation vials) with a small center well insert containing a piece of filter paper.

-

To the vial, add 50-100 µL of crude enzyme extract to the reaction buffer (final volume 500 µL) containing Tris-HCl (pH 8.0), DTT, and PLP.

-

Initiate the reaction by adding L-[1-¹⁴C]-ornithine (specific activity ~50 mCi/mmol) to a final concentration of 0.5-1.0 mM.

-

Immediately seal the vial with a rubber septum.

-

Incubate at 30°C for 60 minutes in a shaking water bath.

-

-

Stopping and Trapping:

-

Inject 200 µL of a trapping agent (e.g., hyamine hydroxide (B78521) or 2 M NaOH) onto the filter paper in the center well.

-

Inject 500 µL of 10% (w/v) trichloroacetic acid (TCA) into the main reaction mixture to stop the reaction and facilitate the release of dissolved ¹⁴CO₂.

-

Incubate for an additional 60 minutes to ensure complete trapping of the ¹⁴CO₂.

-

-

Quantification:

-

Carefully remove the center well and place it into a new scintillation vial containing 5 mL of scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate enzyme activity based on the specific activity of the labeled substrate and the amount of protein used.

-

Protocol 2: Extraction and HPLC Analysis of Convolvine

This protocol describes a general method for the extraction and quantification of tropane alkaloids from plant material using High-Performance Liquid Chromatography (HPLC).[4][14][15]

Methodology:

-

Sample Preparation and Extraction:

-

Lyophilize (freeze-dry) fresh plant material (e.g., roots, leaves) and grind to a fine powder.

-

Weigh 50-100 mg of dried powder into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

-

Vortex vigorously for 1 minute, then sonicate for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-UV/MS Conditions:

-

Instrument: HPLC system coupled with a UV or Mass Spectrometry (MS) detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used for separating multiple alkaloids.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Program: Start with 5-10% B, ramp to 95% B over 20-30 minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 5-10 µL.

-

Detection:

-

UV: Monitor at ~204 nm for the tropane ester linkage.[14]

-

MS (ESI+): Use Selected Ion Monitoring (SIM) for the [M+H]⁺ of Convolvine or Multiple Reaction Monitoring (MRM) for higher specificity if a standard is available.

-

-

-

Quantification:

-

Prepare a calibration curve using an authentic standard of Convolvine at several concentrations.

-

Integrate the peak area corresponding to Convolvine in the sample chromatogram.

-

Calculate the concentration in the sample by comparing its peak area to the calibration curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The regulatory effect of veratric acid on NO production in LPS-stimulated RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Arginine and Ornithine Decarboxylase Activities in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Engineering Tropane Alkaloid Production Based on Metabolic Characterization of Ornithine Decarboxylase in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying ornithine and arginine decarboxylases in some plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assaying Ornithine and Arginine Decarboxylases in Some Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Clozapine: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clozapine (B1669256) stands as a unique antipsychotic agent, often demonstrating superior efficacy in treatment-resistant schizophrenia. Its complex pharmacological profile, distinct from typical neuroleptics, has been a subject of extensive research. This document provides a comprehensive overview of the current understanding of Clozapine's mechanism of action, focusing on its multi-receptor interactions and the resultant downstream signaling cascades. We present a synthesis of key quantitative data, detailed hypothetical experimental protocols for investigating its effects, and visual representations of the core signaling pathways implicated in its therapeutic effects.

Introduction

Clozapine is an atypical antipsychotic medication that exhibits efficacy in patients with schizophrenia who do not respond to other antipsychotic drugs.[1][2] Unlike typical antipsychotics that primarily act as dopamine (B1211576) D2 receptor antagonists, clozapine's therapeutic advantage is attributed to its complex and broad interaction with a multitude of neurotransmitter receptors.[1][2] This guide delves into the intricate molecular mechanisms that are thought to underpin its unique clinical profile.

Multi-Receptor Binding Profile

Clozapine's mechanism of action is not attributed to a single receptor but rather to its unique affinity for a wide range of receptors.[1] It possesses a high affinity for several serotonin (B10506) (5-HT), dopamine, muscarinic, and adrenergic receptors, while exhibiting a comparatively weak affinity for the dopamine D2 receptor, which is the primary target of typical antipsychotics.[1] This multi-receptorial action is believed to contribute to its broad spectrum of effects, including its antipsychotic properties and a lower propensity to cause extrapyramidal side effects.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of clozapine for various key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Serotonin (5-HT)2A | < 10 | [1] |

| Serotonin (5-HT)2C | < 10 | [1] |

| Serotonin (5-HT)6 | < 10 | [1] |

| Serotonin (5-HT)7 | < 10 | [1] |

| Dopamine D4 | < 10 | [1] |

| Muscarinic M1 | < 10 | [1] |

| Alpha 1-Adrenergic | < 10 | [1] |

| Dopamine D2 | Weak Affinity | [1] |

| Muscarinic M4 | Partial Agonist | [2] |

Key Signaling Pathways in Clozapine's Mechanism of Action

Several signaling pathways are modulated by clozapine's interaction with its target receptors. The most prominent and well-researched pathways are detailed below.

Serotonin 5-HT2A and Dopamine D2 Receptor Antagonism

A leading hypothesis for clozapine's atypical antipsychotic action is its potent antagonism of the serotonin 5-HT2A receptor, coupled with its weak antagonism of the dopamine D2 receptor.[1] This dual action is thought to be crucial for its efficacy and reduced motor side effects.

Caption: 5-HT2A and D2 Receptor Interaction.

Muscarinic Acetylcholine (B1216132) Receptor Agonism

Recent evidence suggests that clozapine's unique therapeutic effects may be attributed to its partial agonism at muscarinic acetylcholine receptors, particularly the M4 subtype.[2] This is a departure from earlier theories that focused solely on its antagonistic properties. Agonism at M4 receptors is believed to contribute to its antipsychotic effects.[2]

Caption: Muscarinic M4 Receptor Agonism.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols designed to investigate the key mechanistic aspects of clozapine.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of clozapine and its analogs for a panel of neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Radioligand Binding: Incubate the prepared cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) and varying concentrations of clozapine.

-

Separation and Detection: Separate the bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of clozapine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Caption: Receptor Binding Assay Workflow.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of clozapine on extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.

Methodology:

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Perfusion and Sampling: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect dialysate samples at regular intervals before and after systemic administration of clozapine.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline pre-drug levels and compare the effects of clozapine across different doses and brain regions.

Conclusion

The mechanism of action of clozapine is multifaceted, involving a complex interplay of interactions with multiple neurotransmitter receptor systems. Its unique profile of potent 5-HT2A antagonism, weak D2 antagonism, and partial M4 agonism likely underlies its superior efficacy in treatment-resistant schizophrenia. Further research into these intricate signaling pathways will be crucial for the development of novel antipsychotics with improved efficacy and tolerability.

References

Core Tenets of Clozapine's Therapeutic Action

It appears there may be a misunderstanding in the query, as "Clovin" does not correspond to a known therapeutic agent in widespread scientific literature. The search results predominantly point towards "Clozapine," a well-established atypical antipsychotic medication, and "Clovis Oncology," a biopharmaceutical company. Given the context of the request for a technical guide on therapeutic targets, this document will proceed under the assumption that the intended topic is Clozapine (B1669256) .

This guide provides a comprehensive overview of the potential therapeutic targets of Clozapine, designed for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1][2][3][4] Its clinical efficacy is attributed to its complex and multifaceted pharmacological profile, involving interactions with a wide range of neurotransmitter receptors.[1][2] Unlike typical antipsychotics, Clozapine exhibits a lower affinity for dopamine (B1211576) D2 receptors and a higher affinity for various other receptors, which is believed to contribute to its unique therapeutic effects and reduced extrapyramidal side effects.[1][2]

Quantitative Analysis of Receptor Binding Affinities

The therapeutic and side-effect profile of Clozapine is directly related to its binding affinity for various receptors. The following table summarizes key quantitative data (Ki and IC50 values) from in vitro studies, providing a comparative view of Clozapine's potency at its primary targets. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.

| Target Receptor | Ligand | Ki (nM) | IC50 (nM) | Species | Assay Type | Reference |

| Serotonin 5-HT2A | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |

| Dopamine D4 | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |

| Muscarinic M1 | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |

| Alpha-1 Adrenergic | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |

| Serotonin 5-HT2C | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |

| Serotonin 5-HT6 | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |

| Serotonin 5-HT7 | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |

| Dopamine D2 | Clozapine | Weak Affinity | - | Human | Radioligand Binding Assay | [1] |

Signaling Pathways Modulated by Clozapine

Clozapine's interaction with its multiple targets leads to the modulation of several intracellular signaling pathways. A key aspect of its mechanism is the partial agonism at muscarinic M4 receptors, which is a departure from the action of many other antipsychotics.[2] The diagrams below illustrate the primary signaling cascades affected by Clozapine.

Experimental Protocols for Target Validation

The identification and validation of Clozapine's therapeutic targets involve a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Clozapine for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times with a fresh buffer to remove endogenous ligands.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Reaction:

-

In a multi-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) to the membrane preparation.

-

Add increasing concentrations of unlabeled Clozapine to compete with the radioligand for binding to the receptor.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with a cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of Clozapine.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In-Cell Western Assay for IC50 Determination

Objective: To quantify the inhibitory effect of Clozapine on a specific cellular process (e.g., receptor-mediated signaling) and determine its IC50.[5]

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of Clozapine for a specified duration.

-

Stimulate the cells with an agonist for the target receptor to induce a measurable response (e.g., phosphorylation of a downstream signaling protein).

-

-

Cell Fixation and Permeabilization:

-

Fix the cells with a solution of 4% formaldehyde (B43269) in PBS to preserve cellular structures and protein modifications.

-

Permeabilize the cell membranes with a mild detergent (e.g., Triton X-100) to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

-

Incubate the cells with a primary antibody specific for the target protein (e.g., a phospho-specific antibody).

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

A second primary and secondary antibody pair with a different fluorophore can be used for normalization (e.g., targeting a housekeeping protein).

-

-

Imaging and Quantification:

-

Image the plate using a fluorescent plate reader or a high-content imaging system.

-

Quantify the fluorescence intensity in each well.

-

-

Data Analysis:

-

Normalize the signal of the target protein to the signal of the housekeeping protein.

-

Plot the normalized fluorescence intensity as a function of the log concentration of Clozapine.

-

Fit the data to a dose-response curve to determine the IC50 value.[5]

-

Experimental Workflow for Target Identification and Validation

The process of identifying and validating therapeutic targets for a drug like Clozapine is a systematic endeavor. The following diagram outlines a typical workflow.

Conclusion

Clozapine's therapeutic efficacy stems from its complex interactions with multiple neurotransmitter systems. Its unique receptor binding profile, particularly its high affinity for a range of serotonin, muscarinic, and adrenergic receptors, and lower affinity for D2 receptors, distinguishes it from typical antipsychotics.[1][2] The partial agonism at M4 receptors represents a key area of ongoing research for the development of novel antipsychotics.[2] The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of Clozapine's mechanisms of action and the identification of new therapeutic targets for neuropsychiatric disorders. Further research into the downstream signaling cascades and the interplay between different receptor systems will be crucial for a more complete understanding of Clozapine's therapeutic effects and for the rational design of next-generation therapeutics.

References

- 1. An overview of the mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. The mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azurebiosystems.com [azurebiosystems.com]

The Phytochemistry of Clovin: A Technical Guide to its Discovery, Properties, and Putative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovin (B1598797), a flavonoid glycoside first identified in Melilotus alba (white sweet clover), represents a class of natural products with potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound in phytochemistry, detailing its chemical properties and the experimental methodologies relevant to its study. While specific quantitative data and mechanistic pathways for this compound are not extensively documented in publicly available literature, this paper synthesizes known information and presents representative data and protocols for analogous flavonoid glycosides. This guide also visualizes key experimental workflows and relevant signaling pathways, namely NF-κB and MAPK, which are commonly modulated by flavonoids and are implicated in inflammatory processes.

Introduction: The Discovery and History of this compound

The discovery of this compound is rooted in the phytochemical investigation of Melilotus alba, a plant known for its rich composition of phenolic compounds. The seminal work in this area was conducted by Nicollier and Thompson in 1982, who first isolated and identified this compound as a new flavonoid from this plant species[1][2][3][4]. Flavonoids, a diverse group of plant secondary metabolites, have long been of interest to researchers due to their wide range of biological activities, including antioxidant and anti-inflammatory properties.

This compound is classified as a flavonoid glycoside. Its structure consists of a flavonoid aglycone backbone to which sugar moieties are attached. The presence of these sugar groups significantly influences the solubility and bioavailability of the flavonoid.

Chemical Structure and Properties

-

IUPAC Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

-

Molecular Formula: C₃₃H₄₀O₂₀

-

Molecular Weight: 756.7 g/mol

-

CAS Number: 81970-00-5

Quantitative Data

Specific quantitative data for this compound's biological and physical properties are scarce in the available literature. The following tables summarize representative data for flavonoid content in Melilotus species, and the biological activities of similar flavonoid glycosides.

Table 1: Flavonoid and Phenolic Content in Melilotus Species

| Plant Species | Plant Part | Total Flavonoids (mg/g dry weight) | Total Phenolics (mg/g dry weight) | Reference |

| Melilotus alba | Aerial Parts | 8.0 - 11.9 | 27.0 - 35.4 | [5] |

| Melilotus officinalis | Aerial Parts | 7.5 - 9.8 | 21.0 - 24.4 | [5] |

| Melilotus officinalis | Flowers | Not specified | 30.92 (fresh), 24.91 (dried) | [6] |

| Melilotus alba | Flowers | Not specified | 47.24 (fresh), 35.20 (dried) | [6] |

| Melilotus officinalis | Leaves | Lower than flowers | Not specified | [7] |

| Melilotus alba | Leaves | Higher than M. officinalis | Not specified | [7] |

Table 2: Representative Biological Activities of Flavonoid Glycosides

| Compound/Extract | Assay | IC₅₀ Value | Reference |

| Melilotus officinalis extract | α-Amylase Inhibition | 1.30 ± 0.06 µg/mL | [8][9] |

| Melilotus officinalis extract | α-Glucosidase Inhibition | 92.18 ± 1.92 µg/mL | [8][9] |

| Melilotus officinalis extract | Hyaluronidase Inhibition | 11.8 ± 0.1 µg/mL | [8][9] |

| Quercetin (B1663063) 7-O-(6-Trans-Caffeoyl)-β-Glucopyranosyl-(1→3)-α-Rhamnopyranoside-3-O-β-Glucopyranoside | DPPH Radical Scavenging | 1.94 µM | [10] |

| Flavonoid Glycoside from Aconitum napellus | DPPH Radical Scavenging | 1.9 µM | [10] |

| Ethanolic extract of Vernonia amygdalina | DPPH Radical Scavenging | 94.83 µg/ml | [11] |

| Methanolic extract of Vernonia amygdalina | DPPH Radical Scavenging | 94.92 µg/ml | [11] |

| Aqueous extract of Vernonia amygdalina | DPPH Radical Scavenging | 111.4 µg/ml | [11] |

Experimental Protocols

Representative Protocol for Isolation of Flavonoids from Melilotus alba

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for flavonoids from plant material.

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Melilotus alba.

-

Air-dry the plant material in the shade at room temperature for 7-10 days.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material (100 g) with 80% methanol (B129727) (1 L) at room temperature for 48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Collect each fraction and evaporate the solvent to dryness. The flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate or n-butanol fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a low polarity and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 366 nm) after spraying with a detecting reagent (e.g., natural product-polyethylene glycol reagent).

-

Pool fractions containing similar compounds.

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to isolate pure this compound.

-

Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound, dissolved in DMSO and diluted in media) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

-

Nitrite (B80452) Quantification (Griess Assay):

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

-

Protocol for In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This protocol outlines a standard method for determining the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the test compound in methanol.

-

-

Assay Procedure:

-

Add 1 mL of the DPPH solution to 1 mL of each concentration of the test compound.

-

Shake the mixture and allow it to stand at room temperature in the dark for 30 minutes.

-

Measure the absorbance at 517 nm against a blank (methanol).

-

Ascorbic acid or quercetin can be used as a positive control.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Mandatory Visualizations

Experimental Workflows

Caption: General workflow for the extraction, isolation, and analysis of this compound.

Signaling Pathways

While the direct molecular targets of this compound are not yet elucidated, flavonoids are well-known modulators of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit this pathway at various points.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular responses to a variety of external stimuli, including stress and inflammation. Flavonoids can modulate the phosphorylation and activation of different kinases within this pathway.

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound, a flavonoid glycoside from Melilotus alba, remains a compound of interest in phytochemistry. While its discovery dates back several decades, a comprehensive characterization of its biological activities and mechanism of action is still lacking in the public domain. This technical guide has provided a foundational understanding of this compound, including its history, chemical properties, and representative experimental protocols for its study. The presented workflows and signaling pathway diagrams offer a logical framework for future research into this and other related flavonoid glycosides. Further investigation is warranted to fully elucidate the therapeutic potential of this compound, particularly in the context of its putative anti-inflammatory and antioxidant properties. Such research would necessitate the isolation of sufficient quantities of pure this compound to perform detailed spectroscopic analysis and a broad range of biological assays.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Structural Features of Hydrocinnamic Acid Related to Its Allelopathic Activity against the Parasitic Weed Cuscuta campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Evaluation of Antidiabetic and Anti-Inflammatory Activities of Polyphenolic-Rich Extracts from Anchusa officinalis and Melilotus officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Flavonol Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonol glycosides, a major class of flavonoids, are ubiquitously found in a wide array of fruits, vegetables, and medicinal plants. These polyphenolic compounds are characterized by a flavonol aglycone backbone (such as quercetin (B1663063), kaempferol (B1673270), or myricetin) attached to one or more sugar moieties. The nature and position of these sugar groups significantly influence their bioavailability, metabolism, and ultimately, their biological activity. Emerging research has highlighted the therapeutic potential of flavonol glycosides in various pathological conditions, attributing to their potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the biological activities of flavonol glycosides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While the specific flavonol glycoside "Clovin" is not extensively characterized in publicly available literature, this guide will focus on well-studied and representative flavonol glycosides to provide a comprehensive overview of the core biological functions of this class of compounds.

Core Biological Activities of Flavonol Glycosides

Flavonol glycosides exert a wide spectrum of biological effects, primarily stemming from their ability to modulate cellular redox status and interact with key signaling proteins. The glycosylation pattern of the flavonol aglycone plays a crucial role in determining the potency of these effects.

Antioxidant Activity

Flavonol glycosides are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity is influenced by the number and arrangement of hydroxyl groups on the flavonoid backbone, as well as the nature of the glycosidic substitution. Generally, the aglycone form exhibits higher antioxidant activity than its glycoside counterpart.[1]

Table 1: Antioxidant Activity of Selected Flavonol Glycosides

| Compound | Assay | Result | Source |

| Quercetin 3-O-glucuronide | Trolox Equivalent Antioxidant Capacity (TEAC) | Good antioxidant, but less effective than quercetin aglycone | Green Beans[2][3] |

| Kaempferol 3-O-glucuronide | Trolox Equivalent Antioxidant Capacity (TEAC) | Lower TEAC value compared to quercetin glucuronide | Green Beans[2][3] |

| Quercetin 3-O-rutinoside | Inhibition of lipid peroxidation | Potent inhibitor | Green Beans[2][3] |

| Kaempferol 3-O-rutinoside | Inhibition of lipid peroxidation | Less potent inhibitor | Green Beans[2][3] |

| Quercetin monoglycosides | Trolox Equivalent Antioxidant Capacity (TEAC) | Approx. half as effective as quercetin aglycone | Tea[4] |

| Kaempferol glycosides | Trolox Equivalent Antioxidant Capacity (TEAC) | 32-39% less effective than kaempferol aglycone | Tea[4] |

| Myricetin-3-O-galactopyranoside | DPPH radical scavenging assay | EC50 value lower than L-Ascorbic acid (higher activity) | Plant Extract[5] |

| Quercetin-3-O-galactopyranoside | DPPH radical scavenging assay | Higher EC50 value than L-Ascorbic acid (lower activity) | Plant Extract[5] |

| Flavonol Aglycone (FLA) Fraction | ABTS radical scavenging assay | 1637.06 ± 16.67 mg VCE/g DW | Green Tea[6] |

| Flavonol Glycoside (FLG) Fraction | ABTS radical scavenging assay | Lower than FLA fraction | Green Tea[6] |

| Flavonol Aglycone (FLA) Fraction | DPPH radical scavenging assay | 1335.27 ± 36.35 mg VCE/g DW | Green Tea[6] |

| Flavonol Glycoside (FLG) Fraction | DPPH radical scavenging assay | Lower than FLA fraction | Green Tea[6] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Flavonol glycosides have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A primary mechanism for these effects is the inhibition of the NF-κB signaling pathway. It is important to note that the aglycones of these glycosides often exhibit more potent anti-inflammatory activity.[7]

Anticancer Activity

The anticancer properties of flavonol glycosides are a subject of intense research. These compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that supply tumors). The mechanisms underlying these effects are multifaceted and involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways.[1][8] For instance, fractions rich in flavonol glycosides and aglycones from green tea have been shown to decrease the viability of colon and breast cancer cells.[1][6] Furthermore, these fractions exhibited synergistic anticancer effects when combined with the chemotherapy drug paclitaxel (B517696) in a colon adenoma cell line.[1][6]

Table 2: Anticancer Activity of Flavonol Glycoside and Aglycone Fractions from Green Tea

| Cell Line | Treatment (100 µg/mL) | Effect on Cell Viability | Synergistic Effect with Paclitaxel (10 nM) | Source |

| DLD-1 (Colon Adenoma) | Flavonol Glycoside (FLG) | Significant decrease | Synergistic inhibition | [1][6] |

| DLD-1 (Colon Adenoma) | Flavonol Aglycone (FLA) | Significant decrease | Synergistic inhibition | [1][6] |

| E0771 (Breast Cancer) | Flavonol Glycoside (FLG) | Decrease | No significant synergistic effect | [1][6] |

| E0771 (Breast Cancer) | Flavonol Aglycone (FLA) | Decrease | No significant synergistic effect | [1][6] |

Antimicrobial Activity

Several flavonol glycosides have been reported to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[9][10] The mechanisms of action can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Table 3: Antimicrobial Activity of Flavonol Glycosides from Graptophyllum glandulosum

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Source |

| Chrysoeriol-7-O-β-D-xyloside | Staphylococcus aureus | 4 | [11] |

| Chrysoeriol-7-O-β-D-xyloside | Vibrio cholerae SG24 | 16 | [11] |

| Luteolin-7-O-β-D-apiofuranosyl-(1 → 2)-β-D-xylopyranoside | Staphylococcus aureus | 4 | [11] |

| Luteolin-7-O-β-D-apiofuranosyl-(1 → 2)-β-D-xylopyranoside | Vibrio cholerae NB2 | 8 | [11] |

| Chrysoeriol-7-O-α-L-rhamnopyranosyl-(1 → 6)-β-D-(4"-hydrogeno sulfate) glucopyranoside | Cryptococcus neoformans | 4 | [11] |

| Chrysoeriol-7-O-α-L-rhamnopyranosyl-(1 → 6)-β-D-(4"-hydrogeno sulfate) glucopyranoside | Staphylococcus aureus | 4 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of flavonol glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve the flavonol glycoside in methanol at various concentrations.

-

Reaction: Add a specific volume of the sample solution to a specific volume of the DPPH solution. A common ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains methanol instead of the sample solution. The results are often expressed as the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] Cell Viability Assay

This colorimetric assay is used to determine the number of viable cells in culture by measuring their metabolic activity. It is frequently employed to assess the cytotoxic or anti-proliferative effects of compounds.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the flavonol glycoside for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-4 hours.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells) after subtracting the background absorbance. % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

NF-κB Reporter Assay

This assay is used to measure the activity of the NF-κB transcription factor, a key regulator of the inflammatory response.